Lu AF58786 - 1632368-13-8

Lu AF58786

Catalog Number: EVT-274359
CAS Number: 1632368-13-8
Molecular Formula: C20H17N5
Molecular Weight: 327.391
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lu AF58786 is a novel potent and selective inhibitor of LRRK2, inhibiting LRRK2 WT, the overactive variant G2019S, and the resistant mutant A2016T56 at 12 nM, 19 nM and 93 nM, respectively.
Source and Classification

Lu AF58786 was developed by the pharmaceutical company Lundbeck, which focuses on treatments for brain diseases. The compound falls under the category of neuropharmacological agents and is primarily investigated for its effects on the central nervous system. Its classification is based on its mechanism of action and target interactions, which are crucial for understanding its therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lu AF58786 involves several steps that require precision and control over reaction conditions. While specific proprietary methods may not be publicly disclosed, it typically includes:

  • Starting Materials: The synthesis begins with readily available precursors that undergo various chemical transformations.
  • Reagents: Standard reagents such as acids, bases, and solvents are employed to facilitate reactions.
  • Reaction Conditions: Temperature, pressure, and reaction time are optimized to achieve high yields and purity of the final product.

The synthetic route may involve techniques such as condensation reactions, cyclization, or functional group modifications to construct the desired molecular framework.

Molecular Structure Analysis

Structure and Data

The molecular structure of Lu AF58786 can be represented using standard chemical notation. It features specific functional groups that contribute to its biological activity.

  • Molecular Formula: The exact molecular formula provides insight into the composition of the compound.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy may be used to elucidate the three-dimensional arrangement of atoms within the molecule.

Data regarding bond lengths, angles, and torsional angles are critical for understanding how the structure relates to its function.

Chemical Reactions Analysis

Reactions and Technical Details

Lu AF58786 participates in various chemical reactions that can be categorized as:

  • Substitution Reactions: These involve replacing one functional group with another, which can modify its pharmacological properties.
  • Redox Reactions: Oxidation-reduction processes may play a role in its metabolic pathways.
  • Decomposition Reactions: Understanding how Lu AF58786 breaks down under certain conditions is essential for assessing its stability and shelf life.

Technical details regarding reaction kinetics and mechanisms can provide insights into how these reactions influence the compound's efficacy and safety profile.

Mechanism of Action

Process and Data

The mechanism of action of Lu AF58786 is primarily focused on its interaction with specific receptors or enzymes within the central nervous system.

  • Target Identification: Research indicates that it may act on neurotransmitter systems or modulate receptor activity.
  • Biological Pathways: Understanding how Lu AF58786 influences cellular signaling pathways is crucial for elucidating its therapeutic effects.

Data from pharmacological studies can reveal dose-response relationships and help establish effective concentrations for desired outcomes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lu AF58786 exhibits several physical and chemical properties that are important for its characterization:

  • Solubility: The solubility profile in various solvents can affect formulation strategies.
  • Stability: Information on thermal stability, pH sensitivity, and degradation pathways is vital for storage conditions.
  • Melting Point: The melting point provides insight into purity levels and phase behavior.

Relevant data from analytical techniques such as HPLC or mass spectrometry can confirm these properties.

Applications

Scientific Uses

Lu AF58786 has potential applications in various scientific fields:

  • Pharmacology: As a candidate for drug development targeting neurological disorders.
  • Research: Utilized in studies exploring receptor dynamics or neurotransmitter interactions.
  • Clinical Trials: If proven effective in preclinical studies, it could progress to clinical trials aimed at treating specific conditions such as depression or anxiety disorders.

Ongoing research will determine its viability as a therapeutic agent, contributing to advancements in medical science.

Introduction

LRRK2 Kinase in Parkinson’s Disease Pathogenesis

LRRK2 mutations constitute the most prevalent genetic cause of familial and sporadic PD, with the G2019S variant notably increasing kinase activity by 2–3-fold compared to wild-type LRRK2 [4] [10]. Pathogenic mutations (e.g., R1441C/G/H, Y1699C) cluster within LRRK2’s enzymatic domains—ROC (Ras of complex proteins), COR (C-terminal of ROC), and kinase—disrupting GTP hydrolysis and autophosphorylation cycles [4] [9]. Structurally, LRRK2 is a 286-kDa multidomain protein comprising armadillo, ankyrin, leucine-rich repeats, ROC-COR tandem domains, a kinase domain, and WD40 repeats [10]. This architecture enables dual enzymatic functions (GTPase and serine/threonine kinase activity) and protein-scaffolding roles [4].

Beyond genetics, elevated LRRK2 kinase activity occurs in idiopathic PD, suggesting broader pathophysiological relevance [8] [9]. Key pathological mechanisms include:

  • Rab GTPase dysregulation: LRRK2 phosphorylates Rab proteins (Rab8A, Rab10, Rab12) at conserved switch-II residues (e.g., Rab10-Thr73), impairing vesicular trafficking, lysosomal function, and autophagy [1] [6].
  • Neuroinflammation: LRRK2 overexpression in peripheral immune cells and microglia amplifies cytokine release (e.g., IL-6, TNF-α), linking kinase activity to neuroinflammatory cascades [7] [9].
  • Cytoskeletal disruption: Pathogenic LRRK2 phosphorylates microtubule-associated proteins (e.g., β-tubulin, MAP1B), destabilizing axonal transport and contributing to neurite retraction [2] [8].

Table 1: Pathogenic LRRK2 Mutations and Biochemical Consequences

MutationDomainKinase Activity vs. WTPrimary Cellular Dysfunctions
G2019SKinase↑↑↑ (~200%)Rab hyperphosphorylation, lysosomal defects
R1441C/G/HROC↑↑ (~150%)GTPase impairment, microtubule destabilization
Y1699CCOR↑↑ (~140%)Altered dimerization, autophagic flux defects
I2020TKinase↑↑ (~160%)Synaptic vesicle trafficking deficits

Rationale for LRRK2 Inhibition as a Therapeutic Strategy

LRRK2 kinase inhibition counters multiple PD-associated pathological cascades:

  • Biochemical normalization: Inhibitors reduce phosphorylation of LRRK2 itself (Ser910, Ser935, Ser1292) and substrate Rabs, restoring endolysosomal trafficking [1] [4]. For example, Rab10-pThr73 reduction correlates with rescued lysosomal acidification in neuronal models [8].
  • Genetic validation: LRRK2 knockout rodents exhibit resistance to neurotoxins (e.g., MPTP, α-synuclein fibrils), confirming target engagement neuroprotection [4] [8].
  • Biomarker development: Rab phosphorylation in peripheral blood cells (e.g., PBMCs) provides quantifiable target engagement metrics for clinical trials [1] [6]. In human PBMCs, LRRK2 inhibitors reduce Rab10-pThr73 by >80% at 100 nM concentrations, establishing translational utility [1].

Notably, LRRK2’s role extends beyond monogenic PD. Genome-wide association studies (GWAS) link LRRK2 loci to idiopathic PD risk, while inflammatory stimuli (e.g., IFN-γ) upregulate LRRK2 in immune cells, suggesting kinase modulation benefits sporadic cases [4] [7].

Emergence of Lu AF58786 in Pharmacological Research

Lu AF58786 was developed through a joint Lundbeck-Vernalis chemistry program focused on ATP-competitive inhibitors targeting LRRK2’s kinase domain [1]. Its discovery addressed critical gaps in early LRRK2 tool compounds, which suffered from insufficient selectivity, brain penetrance, or pharmacokinetic stability. Key properties include:

  • Potency and selectivity: Lu AF58786 inhibits LRRK2 WT (IC₅₀ = 12 nM) and G2019S (IC₅₀ = 19 nM) in HEK293 overexpression models. The KiNativ assay confirmed 93% kinase selectivity at 1 µM in human PBMCs, with minimal off-target binding [1].
  • Cellular target engagement: In immune-stimulated human PBMCs, Lu AF58786 (100 nM, 24 hr) reduced Rab10-pThr73 and Rab12-pSer106 phosphorylation by >80%, paralleling LRRK2-pSer935 dephosphorylation [1].
  • Pharmacodynamic utility: Non-stimulated PBMCs treated with Lu AF58786 exhibited concentration-dependent Rab10-pThr73 inhibition (IC₅₀ ≈ 20 nM), validating its use for biomarker assays in clinical settings [1].

Table 2: Lu AF58786 Activity in Cellular and Biochemical Assays

Assay SystemTargetIC₅₀/ReductionKey Findings
HEK293 (overexpression)LRRK2 WT12 nMConfirmed target engagement
HEK293 (overexpression)LRRK2 G2019S19 nMEnhanced potency against pathogenic mutant
Human PBMCs (immune-stimulated)Rab10-pThr73>80% (100 nM)Biomarker correlation with LRRK2-pSer935
Human PBMCs (non-stimulated)Rab10-pThr73~20 nMConcentration-dependent inhibition
KiNativ profiling (human PBMCs)Off-target kinases0% inhibition (100 nM)High kinase selectivity

Lu AF58786’s validation exemplifies a shift toward substrate-focused inhibitor development. Unlike first-generation inhibitors (e.g., LRRK2-IN1), Lu AF58786 leveraged Rab phosphorylation as a functional readout, bridging biochemical efficacy and disease-relevant cellular outcomes [1] [6]. This approach established its utility in elucidating LRRK2 signaling in endogenous human cell systems—a critical advancement for translational research.

Properties

CAS Number

1632368-13-8

Product Name

Lu AF58786

IUPAC Name

6-((1-Methyl-1H-pyrazol-3-yl)methyl)-4-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Molecular Formula

C20H17N5

Molecular Weight

327.391

InChI

InChI=1S/C20H17N5/c1-13-4-3-5-14(8-13)18-10-17(9-16-6-7-25(2)24-16)23-20-19(18)15(11-21)12-22-20/h3-8,10,12H,9H2,1-2H3,(H,22,23)

InChI Key

OJPKWUFQWPWKDI-UHFFFAOYSA-N

SMILES

N#CC1=CNC2=NC(CC3=NN(C)C=C3)=CC(C4=CC=CC(C)=C4)=C21

Solubility

Soluble in DMSO

Synonyms

Lu AF58786; Lu AF-58786; Lu AF 58786

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.